1H-2-Benzogermole, 2,3-dihydro-2,2-dimethyl-
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Overview
Description
1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- is an organogermanium compound with the molecular formula C10H14Ge and a molecular weight of 206.86 g/mol . This compound is part of the benzogermole family, which are heterocyclic compounds containing germanium atoms within their ring structures.
Preparation Methods
The synthesis of 1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- typically involves the reaction of germanium tetrachloride with an appropriate organic precursor under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride to facilitate the formation of the germanium-carbon bonds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic synthesis reactions.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that organogermanium compounds may have anti-inflammatory and immunomodulatory properties, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the germanium atom plays a crucial role in the compound’s biological activity .
Comparison with Similar Compounds
1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds, such as:
1H-2-Benzosilole,2,3-dihydro-2,2-dimethyl-: This compound contains silicon instead of germanium and exhibits different chemical and physical properties.
1H-2-Benzostannole,2,3-dihydro-2,2-dimethyl-: This compound contains tin instead of germanium and has distinct reactivity and applications.
1H-2-Benzophosphole,2,3-dihydro-2,2-dimethyl-: This compound contains phosphorus and shows unique chemical behavior compared to its germanium counterpart. The uniqueness of 1H-2-Benzogermole,2,3-dihydro-2,2-dimethyl- lies in its germanium atom, which imparts specific properties and reactivity that are not observed in its silicon, tin, or phosphorus analogs.
Properties
CAS No. |
27490-21-7 |
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Molecular Formula |
C10H14Ge |
Molecular Weight |
206.85 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydro-2-benzogermole |
InChI |
InChI=1S/C10H14Ge/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
LBHOWMZCJGRIDW-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CC2=CC=CC=C2C1)C |
Origin of Product |
United States |
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